N-Ethyl-2-methoxyaniline HCl: A Comprehensive Toxicological and Handling Guide for Researchers
N-Ethyl-2-methoxyaniline HCl: A Comprehensive Toxicological and Handling Guide for Researchers
This document provides an in-depth technical guide on the toxicological profile and safe handling of N-Ethyl-2-methoxyaniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar aromatic amines. This guide moves beyond standard safety data sheet information to provide a mechanistic understanding of the compound's potential hazards and the scientific rationale behind recommended safety protocols and toxicological testing methodologies.
Executive Summary: A Profile of a Suspected Genotoxin
N-Ethyl-2-methoxyaniline HCl is an aromatic amine, a class of compounds recognized for its utility in chemical synthesis but also for its potential biological activity and associated toxicity. While specific toxicological data for this N-ethylated compound is limited, a comprehensive analysis of its parent compound, 2-methoxyaniline (o-anisidine), provides a strong basis for a precautionary approach.
The primary toxicological concern is the potential for genotoxicity and carcinogenicity, likely mediated by metabolic activation. The hydrochloride salt form enhances water solubility, which may influence its absorption and bioavailability. This guide will detail the anticipated metabolic pathways, outline robust handling procedures to minimize exposure, and provide validated experimental protocols for assessing its cytotoxic and genotoxic potential.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N-Ethyl-2-methoxyaniline and its parent compound is presented below. These properties are critical for understanding its behavior in experimental and environmental systems.
| Property | N-Ethyl-2-methoxyaniline | 2-Methoxyaniline (o-Anisidine) | Significance for Toxicology & Handling |
| CAS Number | 857600-71-6 (HCl salt) | 90-04-0 | Unique identifier for the substance. |
| Molecular Formula | C₉H₁₄ClNO | C₇H₉NO | Basic chemical composition. |
| Molecular Weight | 187.67 g/mol (HCl salt) | 123.15 g/mol | Influences diffusion and transport across membranes. |
| Appearance | Data not available (likely a solid) | Colorless to yellowish liquid, darkens on exposure to air and light.[1][2] | Visual indicator of purity and degradation. |
| Boiling Point | Data not available | 224 °C | |
| LogP (Octanol/Water) | Predicted >1.2 | 1.18 | |
| Solubility | HCl salt form confers higher water solubility. | Slightly soluble in water; miscible with ethanol, ether.[3] | Affects absorption, distribution, and formulation for in vitro testing. |
Toxicological Profile: A Mechanistic Perspective
The toxicological profile of N-Ethyl-2-methoxyaniline HCl is largely inferred from its structural analog, 2-methoxyaniline (o-anisidine), which is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[4]. The toxicity of many aromatic amines is not due to the parent compound itself but to its metabolic activation products[5].
Anticipated Metabolism and Toxicokinetics
The primary routes of exposure in a laboratory setting are inhalation, dermal absorption, and ingestion.[2][3] Aromatic amines are readily absorbed through the skin[6]. Upon absorption, N-Ethyl-2-methoxyaniline is expected to undergo extensive metabolism, primarily in the liver.
Two key metabolic pathways are anticipated for this compound, catalyzed by cytochrome P450 (CYP) enzymes[7][8]:
-
N-Dealkylation: The ethyl group is removed to yield the primary amine, 2-methoxyaniline. This is a common metabolic route for N-alkylated anilines[7][9][10]. The resulting 2-methoxyaniline is then available to enter its own metabolic pathway.
-
N-Oxidation: The nitrogen atom can be directly oxidized. For tertiary amines, this often forms an N-oxide, while for secondary amines, it can lead to the formation of a hydroxylamine[7][11].
The critical step leading to genotoxicity for the parent compound, 2-methoxyaniline, is its oxidation by CYP enzymes (primarily CYP2E1 and CYP1A2) to form N-(2-methoxyphenyl)hydroxylamine[12]. This reactive metabolite can form adducts with DNA, leading to mutations and initiating carcinogenesis[5][12]. Given that N-de-ethylation will produce 2-methoxyaniline, the same downstream genotoxic mechanism is a significant concern.
Caption: Predicted metabolic pathway of N-Ethyl-2-methoxyaniline.
Acute and Chronic Toxicity
-
Acute Effects: Exposure to the parent compound, 2-methoxyaniline, can cause irritation to the skin, eyes, and respiratory tract.[3] A significant acute toxic effect of aromatic amines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis (bluish skin color), headache, and dizziness.[2]
-
Chronic Effects: The primary concern with chronic exposure is carcinogenicity. Animal studies of 2-methoxyaniline hydrochloride have shown an increased incidence of tumors in the urinary bladder[4].
Safe Handling and Personal Protective Equipment (PPE)
Given the suspected carcinogenic and genotoxic nature of this compound, stringent safety measures are mandatory. The core principle is to prevent all routes of exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of N-Ethyl-2-methoxyaniline HCl, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Designated Area: Work with this compound should be restricted to a designated area of the laboratory, clearly marked with hazard signs.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:
-
Hand Protection: Standard nitrile gloves provide poor resistance to aromatic amines and should only be considered for incidental splash protection, with immediate removal and replacement upon contact.[13][14] For extended handling or risk of significant contact, butyl rubber or neoprene gloves are recommended.[15][16] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[17][18]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge should be used.
Caption: Workflow for the safe handling of N-Ethyl-2-methoxyaniline HCl.
Emergency Procedures
Spills
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent followed by soap and water.
-
Large Spills: Evacuate the laboratory and alert institutional safety personnel immediately.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols for Toxicological Assessment
To experimentally validate the toxicological profile of N-Ethyl-2-methoxyaniline HCl, a tiered approach starting with cytotoxicity followed by genotoxicity is recommended.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration of the compound that reduces the viability of cultured cells. It is a critical first step to establish dose ranges for subsequent, more complex assays like genotoxicity tests.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[4]
Methodology:
-
Cell Plating: Seed a suitable mammalian cell line (e.g., HepG2, CHO) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of N-Ethyl-2-methoxyaniline HCl in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations.
-
Cell Treatment: Remove the culture medium and replace it with medium containing the various concentrations of the test compound. Include vehicle-only controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol: Genotoxicity - Bacterial Reverse Mutation (Ames) Test (OECD 471)
This assay is a widely used screen for identifying compounds that can cause gene mutations.
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation. The assay measures the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[20]
Causality: The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial. Aromatic amines like N-Ethyl-2-methoxyaniline HCl are often not mutagenic themselves but become mutagenic after being metabolized by liver enzymes. A positive result in the presence of S9, but not in its absence, strongly suggests that a metabolite is the genotoxic agent.
Methodology:
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.[20]
-
Dose Range Finding: Perform a preliminary test to determine the cytotoxicity of the compound to the bacterial strains and establish the appropriate dose range.
-
Main Experiment (Plate Incorporation Method): a. To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution (or vehicle control). b. For metabolic activation, add 0.5 mL of S9 mix to the tube. For experiments without activation, add 0.5 mL of buffer. c. Vortex gently and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Protocol: Genotoxicity - In Vitro Micronucleus Assay (OECD 487)
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[2]
Principle: Cells are treated with the test compound. After treatment, cell division is blocked using cytochalasin B, causing cells that have undergone mitosis to become binucleated. The frequency of micronuclei in these binucleated cells is then scored.[21]
Methodology:
-
Cell Culture: Use a suitable mammalian cell line with a stable karyotype, such as TK6 or CHO cells.[22][23]
-
Treatment: Treat the cells with at least three concentrations of N-Ethyl-2-methoxyaniline HCl (with and without S9 metabolic activation), based on the prior cytotoxicity results. Include positive and negative controls.
-
Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis. The timing and duration depend on the cell cycle length.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Analytical Methods for Detection
For research involving toxicokinetics or exposure monitoring, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of aniline and its derivatives.[24][25]
Principle: The compound is separated from other matrix components on a stationary phase (column) by a liquid mobile phase. Detection is typically achieved using a UV detector.
Representative HPLC Protocol:
-
Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step (with acetonitrile) followed by solid-phase extraction (SPE) may be required to clean up the sample and concentrate the analyte.
-
Chromatographic System:
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~190-240 nm).[25]
-
Quantification: Create a standard curve using known concentrations of N-Ethyl-2-methoxyaniline HCl to quantify the amount in the unknown samples.
Conclusion
N-Ethyl-2-methoxyaniline HCl should be handled as a suspected genotoxic and carcinogenic compound. This assessment is based on the well-documented toxicity of its primary metabolite, 2-methoxyaniline. The core principles for its safe use are stringent containment through engineering controls and the meticulous use of appropriate PPE to prevent all routes of exposure. The experimental protocols provided herein offer a validated framework for researchers to assess the cytotoxic and genotoxic potential of this and other novel aromatic amines, ensuring that scientific advancement is achieved with the highest commitment to safety and data integrity.
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